N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyridin-4-yl group at position 2. The pyridazinone moiety is linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group. However, the provided evidence lacks direct pharmacological or synthetic data for this compound, necessitating structural and functional comparisons with related molecules.
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-19-4-2-16(14-5-7-20-8-6-14)22-23(19)10-9-21-29(25,26)15-1-3-17-18(13-15)28-12-11-27-17/h1-8,13,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISBIBMHQRTMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the sulfonation of the benzo-dioxine moiety to form the sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate that N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, comparable to established antibiotics like streptomycin. This makes it a candidate for further development as an antimicrobial agent.
Antitumor Effects
The compound's structural features suggest potential antitumor activity. Similar derivatives have demonstrated antimitotic effects, indicating their ability to inhibit cell proliferation. This property positions the compound as a potential therapeutic agent in cancer treatment.
Antioxidant Properties
Research into related compounds has revealed antioxidant properties that help mitigate oxidative stress in biological systems. This aspect is crucial for developing treatments aimed at diseases influenced by oxidative damage.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core: Utilizing appropriate precursors to construct the pyridazinone structure.
- Introduction of Functional Groups: Modifying the compound through reactions that introduce sulfonamide and dioxine functionalities.
- Final Coupling Reactions: Completing the synthesis by coupling with ethyl groups to achieve the desired structure.
These synthetic approaches are critical for optimizing the compound's biological activity and enhancing its solubility and potency.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 | Antitumor Activity | Showed inhibition of tumor cell lines in vitro, suggesting potential for cancer therapy. |
| Study 3 | Antioxidant Effects | Highlighted reduction in oxidative stress markers in cellular models. |
Future Research Directions
Future research should focus on:
- Mechanistic Studies: Understanding the molecular mechanisms underlying the biological activities of this compound.
- In Vivo Studies: Conducting animal studies to evaluate its pharmacokinetics and therapeutic efficacy in live models.
- Structural Modifications: Exploring derivatives of this compound to enhance specific activities or reduce side effects.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyridazinone ring in the target compound distinguishes it from tetrahydroimidazo[1,2-a]pyridine derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) . While both compounds contain nitrogen-rich heterocycles, the imidazo-pyridine scaffold in 1l incorporates ester and nitrophenyl groups, which are absent in the target molecule. The pyridazinone core in the target compound may confer distinct electronic properties due to its conjugated carbonyl group.
Sulfonamide Functionality
The sulfonamide group in the target compound is structurally analogous to 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonylamino)hexanoic acid (mentioned in ). However, the latter features a hexanoic acid chain instead of the ethyl-pyridazinone linkage. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), but the absence of bioactivity data for the target compound limits direct functional comparisons .
Dihydrobenzo[b][1,4]dioxine Substituent
The dihydrobenzo dioxine moiety is shared with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (). Both compounds integrate this bicyclic system, but the target compound replaces the methoxy-pyridinamine group with a sulfonamide-pyridazinone system. This substitution likely alters solubility and target affinity .
Physicochemical Properties
The higher predicted molecular weight of the target compound (vs. 1l and 2d) reflects its extended ethyl-pyridazinone linkage and sulfonamide group.
Biological Activity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridazinone core, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:
This structure includes multiple functional groups that may influence its biological activity. The presence of the pyridin-4-yl moiety is particularly significant as it is often associated with kinase inhibition.
Antitumor Activity
Several studies have indicated that pyridazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers .
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 50 | |
| Compound B | EGFR | 30 | |
| N-(2-(6-oxo...) | Unknown | TBD | Current Study |
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. Pyridazinones have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .
Table 2: Anti-inflammatory Effects
| Compound | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| Compound C | TNF-α Inhibition | High | |
| N-(2-(6-oxo...) | NO Production Inhibition | TBD | Current Study |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties due to its structural features that allow interaction with bacterial enzymes. Further in vitro and in vivo studies are necessary to elucidate its effectiveness against various pathogens.
Case Studies
A notable case study involved the synthesis and evaluation of similar pyridazine derivatives for their biological activities. These studies highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against targeted biological pathways .
The biological activity of N-(2-(6-oxo...) can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The pyridazinone ring is known to participate in hydrogen bonding and π-stacking interactions with target proteins, enhancing binding affinity and specificity.
Q & A
Q. What are the critical steps in synthesizing this compound?
The synthesis typically involves:
- Pyridazine ring formation : Reacting hydrazine derivatives with dicarbonyl precursors under controlled temperatures (room temperature to reflux) .
- Sulfonamide coupling : Introducing the sulfonyl chloride to the pyridazine intermediate in the presence of a base (e.g., NaOH) in solvents like dimethylformamide (DMF) .
- Ethyl linker attachment : Alkylation or nucleophilic substitution to connect the pyridazinone core to the dihydrobenzo-dioxine-sulfonamide moiety .
Key parameters : Solvent polarity, reaction time (hours to days), and temperature control to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying hydrogen/carbon environments and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 7.4) to guide biological assays. Data should be quantified as mg/mL .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH to identify decomposition pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (acetonitrile vs. DMF), temperature (25–80°C), and catalyst loading. Prioritize factors using Pareto charts .
- Kinetic Monitoring : Track intermediates via HPLC to identify rate-limiting steps (e.g., sulfonamide coupling) .
- Green Chemistry : Replace hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Docking Studies : Simulate interactions with target proteins (e.g., enzymes inhibited by sulfonamides) using software like AutoDock. Focus on binding affinity (ΔG) and key residues .
- Quantum Chemical Calculations : Predict reactivity of the pyridazine ring (e.g., electrophilic substitution sites) via HOMO-LUMO analysis .
- Molecular Dynamics (MD) : Assess conformational stability of the ethyl linker in aqueous environments .
Q. How should conflicting biological activity data be resolved?
- Dose-Response Curves : Test potency (IC50) across multiple cell lines or enzyme isoforms to identify selectivity .
- Metabolite Screening : Use LC-MS to detect degradation products or active metabolites that may explain variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies are recommended for optimizing pharmacokinetic (PK) properties?
- LogP Optimization : Modify substituents on the pyridin-4-yl or dihydrobenzo-dioxine groups to balance hydrophobicity (target LogP 2–4) .
- Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the pyridazine ring) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
Q. How can researchers address low reproducibility in biological assays?
- Standardized Protocols : Pre-treat cells with identical serum batches and passage numbers .
- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for sulfonamide-based targets) .
- Data Normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
